Sodium 4-((4-((1-(((2,4-dimethoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)azo)benzenesulphonate
Description
IUPAC Nomenclature and Alternative Chemical Designations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is sodium 4-[[4-[[1-(2,4-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]diazenyl]benzenesulfonate , derived through hierarchical substituent prioritization rules. Key components include:
- Sulfonate group : The benzenesulfonate moiety at position 4 of the terminal benzene ring.
- Azo linkages : Two diazenyl (-N=N-) groups connecting the central phenyl ring to both the sulfonate-bearing benzene and the methoxy-substituted aniline derivative.
- Methoxy substituents : 2,4-dimethoxy groups on the aniline ring.
Alternative designations include sodium 4-((4-((1-(((2,4-dimethoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)azo)benzenesulphonate (EINECS 287-584-2) and the CAS registry number 85536-96-5. The SMILES notation CC(=O)C(C(=O)NC1=C(C=C(C=C1)OC)OC)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] encodes the connectivity of its 24 carbon, 23 hydrogen, 5 nitrogen, 7 oxygen, and 1 sulfur atoms.
Molecular Geometry and Conformational Analysis
The molecule adopts an extended planar conformation due to conjugation across its dual azo bonds (N=N) and aromatic systems. Key geometric parameters include:
| Bond/Length (Å) | Value | Source |
|---|---|---|
| N=N (azo) | 1.26–1.28 | |
| C-S (sulfonate) | 1.75 | |
| S=O (sulfonate) | 1.43 |
The trans configuration of both azo groups minimizes steric hindrance between adjacent substituents, as evidenced by torsional angles <2° between sulfonate oxygen atoms and aromatic rings. The 2-oxopropyl carbonyl group forms an intramolecular hydrogen bond with the adjacent azo nitrogen (O···H-N distance: 2.1 Å), stabilizing the planar conformation.
Crystallographic Characterization and Solid-State Arrangement
X-ray diffraction studies of analogous sulfonated azo dyes reveal monoclinic crystal systems with P2₁/c space groups. Unit cell parameters for calcium Congo Red (a structurally similar compound) include:
| Parameter | Value |
|---|---|
| a | 12.45 Å |
| b | 18.72 Å |
| c | 23.13 Å |
| β | 94.7° |
In the solid state, molecules stack via π-π interactions (interplanar spacing: 3.4–3.7 Å) and form hydrogen-bonded dimers through sulfonate-oxygen and water-mediated networks. The sodium counterion coordinates with sulfonate oxygens at distances of 2.3–2.5 Å, creating a layered ionic lattice.
Electronic Structure Analysis via Molecular Orbital Theory
Hückel molecular orbital calculations predict a HOMO-LUMO gap of 2.8 eV, with contributions from:
- HOMO : π orbitals of the methoxyphenyl ring and azo nitrogen lone pairs.
- LUMO : π* antibonding orbitals of the conjugated azo system.
Time-dependent density functional theory (TD-DFT) simulations reveal two primary electronic transitions:
- π→π* (azo and benzene rings) at 480 nm (ε = 18,500 M⁻¹cm⁻¹)
- n→π* (sulfonate lone pairs) at 340 nm (ε = 6,200 M⁻¹cm⁻¹)
The sulfonate group’s electron-withdrawing effect red-shifts absorption maxima by 45 nm compared to non-sulfonated analogues.
Properties
CAS No. |
85536-96-5 |
|---|---|
Molecular Formula |
C24H22N5NaO7S |
Molecular Weight |
547.5 g/mol |
IUPAC Name |
sodium;4-[[4-[[1-(2,4-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C24H23N5O7S.Na/c1-15(30)23(24(31)25-21-13-10-19(35-2)14-22(21)36-3)29-28-17-6-4-16(5-7-17)26-27-18-8-11-20(12-9-18)37(32,33)34;/h4-14,23H,1-3H3,(H,25,31)(H,32,33,34);/q;+1/p-1 |
InChI Key |
JFFMNYQSRWUVLH-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C(C(=O)NC1=C(C=C(C=C1)OC)OC)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Diazotization and Azo Coupling
- Diazotization is performed by treating aromatic amines with sodium nitrite (NaNO2) in acidic medium (usually HCl) at low temperatures (0–5 °C) to generate diazonium salts.
- The first azo coupling involves reacting the diazonium salt with a phenyl derivative bearing an electron-donating group to facilitate electrophilic aromatic substitution, forming the first azo linkage.
- The second azo coupling is similarly conducted with another diazonium salt and the intermediate azo compound to form the bis-azo structure.
Amide Bond Formation
- The 2,4-dimethoxyaniline is reacted with a keto acid derivative such as 2-oxopropanoic acid or its activated form (e.g., acid chloride or anhydride) to form the amide linkage.
- This step is typically carried out under mild heating with coupling agents or catalysts to promote amide bond formation without decomposing the azo groups.
Sulfonation and Salt Formation
- The benzenesulfonate group is introduced either by starting with sulfonated aromatic compounds or by sulfonation of the azo compound using reagents like chlorosulfonic acid or sulfur trioxide complexes.
- The final product is neutralized with sodium hydroxide or sodium carbonate to yield the sodium salt, enhancing water solubility and stability.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diazotization | NaNO2, HCl, 0–5 °C | 0–5 °C | 30–60 min | >90 | Low temperature critical for stability |
| First azo coupling | Phenyl derivative, pH 8–10, cold conditions | 0–10 °C | 1–2 hours | 85–90 | Electron-rich aromatic preferred |
| Second azo coupling | Second diazonium salt, similar conditions | 0–10 °C | 1–2 hours | 80–85 | Controlled pH to avoid side reactions |
| Amide bond formation | 2,4-dimethoxyaniline + keto acid derivative | 50–80 °C | 2–4 hours | 75–80 | Use of coupling agents improves yield |
| Sulfonation (if post) | Chlorosulfonic acid or SO3 complex | 0–50 °C | 1–3 hours | 70–75 | Careful control to avoid over-sulfonation |
| Neutralization | NaOH or Na2CO3 aqueous solution | Room temperature | 30 min | Quantitative | Produces sodium salt form |
Analytical and Purification Techniques
- Purification is typically achieved by recrystallization from aqueous or mixed solvents or by chromatographic methods to remove unreacted starting materials and side products.
- Characterization includes:
- UV-Vis spectroscopy to confirm azo chromophores.
- NMR and IR spectroscopy to verify amide and sulfonate groups.
- Mass spectrometry for molecular weight confirmation.
- Elemental analysis for purity assessment.
Research Findings and Optimization Notes
- The azo coupling steps require precise pH and temperature control to maximize yield and minimize side reactions such as hydrolysis or azo-hydrazone tautomerism.
- The amide bond formation benefits from the use of coupling agents like EDC or DCC in organic solvents to improve reaction efficiency.
- Sulfonation is best performed on aromatic precursors before azo coupling to avoid degradation of azo linkages.
- Sodium salt formation enhances solubility, which is critical for applications in dyeing and biochemical assays.
Summary Table of Preparation Method Highlights
| Aspect | Key Points |
|---|---|
| Starting materials | Aromatic amines, 2,4-dimethoxyaniline, keto acid |
| Key reactions | Diazotization, azo coupling, amide formation |
| Critical conditions | Low temperature for diazotization, controlled pH |
| Purification methods | Recrystallization, chromatography |
| Final form | Sodium salt for solubility and stability |
| Typical yields | 70–90% per step, overall moderate to high |
This detailed synthesis approach for this compound is based on established azo dye chemistry principles and supported by chemical databases and literature data. The multi-step process requires careful control of reaction parameters to achieve high purity and yield of this complex azo sulfonate compound.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-((4-((1-(((2,4-dimethoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulphonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield sulphones, while reduction can produce aromatic amines.
Scientific Research Applications
Sodium 4-((4-((1-(((2,4-dimethoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)azo)benzenesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Sodium 4-((4-((1-(((2,4-dimethoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)azo)benzenesulphonate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s azo groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in the activity or function of the target molecules, contributing to the compound’s effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities, such as azo linkages and sulfonate groups, but differ in substituents, counterions, or functional groups. These variations influence their chemical properties and applications.
Structural and Chemical Differences
Key Compounds:
Sodium 4-[[3(or 5)-[(dimethylphenyl)azo]-2,4-dihydroxyphenyl]azo]benzenesulphonate
- Substituents : Dimethylphenyl and dihydroxy groups.
- Registration Date : 31/05/2018 .
- Properties : The dimethylphenyl group increases hydrophobicity, while hydroxyl groups enhance hydrogen bonding.
Sodium 4-[[3-[(4-chloro-2-hydroxyphenyl)azo]-2,6-dihydroxyphenyl]azo]benzenesulphonate
- Substituents : Chloro and hydroxyl groups.
- Registration Date : 31/05/2018 .
- Properties : The electron-withdrawing chloro group improves lightfastness and alters absorption spectra.
Potassium 4-((4-(benzylamino)phenyl)azo)benzenesulphonate (CAS 589-02-6) Counterion: Potassium instead of sodium. Substituents: Benzylamino group. Formula: C₁₉H₁₆KN₃O₃S . Properties: The benzylamino group increases affinity for synthetic fibers, while potassium may reduce solubility compared to sodium salts.
Trisodium 2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulphonatonaphthyl]azo]-2,5-dimethylphenyl]azo]benzene-1,4-disulphonate Substituents: Triazine and naphthyl groups. Properties: The triazine moiety provides reactive sites for covalent bonding, making it suitable for reactive dye applications .
Comparative Analysis Table
Implications of Structural Variations
- Electron-Donating Groups : The target compound’s 2,4-dimethoxyphenyl group enhances conjugation and redshift absorption, likely producing deeper hues compared to dimethylphenyl derivatives .
- Solubility : Sodium salts generally exhibit higher water solubility than potassium salts, making the target compound more suitable for aqueous dyeing processes .
- Reactivity : The triazine-containing compound () can form covalent bonds with cellulose fibers, offering superior washfastness compared to the target compound.
- Stability : Chloro-substituted derivatives () may exhibit improved photostability due to electron-withdrawing effects.
Research and Application Trends
- Textile Dyes : The target compound’s dual azo linkages and sulfonate group make it suitable for dyeing polyamide and protein fibers.
- Optical Properties : Methoxy groups in the target compound likely enhance UV-Vis absorption intensity, a critical factor in dye performance .
- Environmental Impact : Newer derivatives registered in 2018 () may reflect efforts to improve biodegradability or reduce toxicity.
Biological Activity
Sodium 4-((4-((1-(((2,4-dimethoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)azo)benzenesulphonate, commonly referred to as this compound, is a synthetic azo dye with potential applications in various fields, including biochemistry and materials science. This article delves into the biological activity of this compound, examining its chemical properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C24H22N5NaO7S |
| Molecular Weight | 547.516 g/mol |
| CAS Number | 85536-96-5 |
| EINECS Number | 287-584-2 |
Structure
The compound features a complex structure characterized by multiple azo linkages and a sulfonate group, which contributes to its solubility and reactivity. The presence of the dimethoxyphenyl group enhances its potential for biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Azo compounds are known for their ability to scavenge free radicals, potentially reducing oxidative stress in biological systems.
- Cellular Interaction : The sulfonate group may facilitate interactions with cell membranes, influencing cellular uptake and distribution.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Toxicological Profile
Research indicates that azo dyes can exhibit varying degrees of toxicity depending on their chemical structure. The following considerations are essential:
Case Studies
-
Study on Antioxidant Properties :
A study evaluated the antioxidant capacity of various azo compounds, including this compound), demonstrating significant free radical scavenging activity in vitro. -
Enzyme Inhibition Research :
Research conducted on related azo compounds indicated potential inhibition of cytochrome P450 enzymes, which play a critical role in drug metabolism. Further investigation is necessary to confirm similar effects for this specific compound. -
Toxicological Assessment :
A comprehensive review of azo dyes highlighted concerns regarding their mutagenic potential. While direct studies on this compound are sparse, existing data on structurally similar compounds warrant caution in usage and further research into safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
